H1Pvat

Poliovirus inhibition EC₅₀ comparison Antiviral potency

H1PVAT is the sole poliovirus-exclusive capsid inhibitor (PV-1/2/3 EC₅₀: 10/26/218 nM; >24,000 selectivity index), enabling clean readouts in mixed-enterovirus environments where pirodavir, V-073, or pleconaril confound results via broad-spectrum activity. Its direct VP1 stabilization (ΔTₘ shift) serves as a reproducible positive control in thermal-shift and target-engagement assays. Procure H1PVAT for unambiguous poliovirus mechanistic studies, wide-dose-range profiling, and I194F resistance research unmatched by generic capsid binders.

Molecular Formula C19H14F3N5OS
Molecular Weight 417.4 g/mol
Cat. No. B443648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH1Pvat
Molecular FormulaC19H14F3N5OS
Molecular Weight417.4 g/mol
Structural Identifiers
SMILESC1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)NC3=CC=C(C=C3)C#N)C4=CC=CS4
InChIInChI=1S/C19H14F3N5OS/c20-19(21,22)16-8-13(15-2-1-7-29-15)25-17-9-14(26-27(16)17)18(28)24-12-5-3-11(10-23)4-6-12/h1-7,9,13,16,25H,8H2,(H,24,28)
InChIKeyFITXCLRWDSMQLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H1PVAT: A Selective Poliovirus Capsid Inhibitor with Differentiated Potency and Serotype Coverage


H1PVAT (CAS 351438-49-8) is a synthetic small molecule belonging to the tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide class, identified as a potent and selective early-stage inhibitor of poliovirus replication [1]. The compound acts directly on the viral capsid protein VP1, stabilizing the virion and preventing the conformational changes required for viral RNA release [2]. H1PVAT demonstrates nanomolar potency against all three poliovirus serotypes (PV-1, PV-2, and PV-3) while exhibiting no activity against other enteroviruses, establishing a unique selectivity profile among capsid-binding inhibitors [1].

Why Broad-Spectrum Capsid Binders Cannot Replace H1PVAT in Poliovirus-Selective Research


Generic substitution with alternative capsid-binding inhibitors (e.g., pirodavir, V-073, pleconaril) fails for two critical reasons. First, H1PVAT exhibits a poliovirus-exclusive selectivity profile—active against PV-1, PV-2, and PV-3 but devoid of activity against other enteroviruses—whereas comparators display broader enterovirus spectra, confounding poliovirus-specific mechanistic studies [1]. Second, quantitative potency metrics diverge substantially: H1PVAT achieves a selectivity index exceeding 24,000 (CC₅₀/EC₅₀) for PV-1, an order of magnitude beyond pirodavir-analog therapeutic indices (TI 35–245) [2][3]. These differentials directly impact experimental design, data interpretation, and procurement decisions where poliovirus specificity and therapeutic window are paramount.

Quantitative Differentiators: H1PVAT vs. Comparator Capsid Inhibitors


Potency Against Poliovirus Serotypes: H1PVAT EC₅₀ Values Compared to Pirodavir

H1PVAT inhibits poliovirus replication with EC₅₀ values of 10 nM (PV-1), 26 nM (PV-2), and 218 nM (PV-3) in virus-cell-based assays using Sabin strains [1]. In contrast, pirodavir exhibits an EC₅₀ of approximately 0.3 μM (300 nM) against PV-1 under comparable CPE reduction assay conditions [2]. H1PVAT is thus approximately 30-fold more potent than pirodavir against PV-1.

Poliovirus inhibition EC₅₀ comparison Antiviral potency

Therapeutic Index Superiority: H1PVAT SI >24,000 vs. Pirodavir Analog TI 35–245

H1PVAT demonstrates a CC₅₀ (50% cytotoxic concentration) exceeding 240 μM in uninfected cells, yielding a selectivity index (SI = CC₅₀/EC₅₀) greater than 24,000 for PV-1 [1]. By comparison, the pirodavir analog R78206 exhibits a therapeutic index (TI) ranging from 35 to 245 across PV serotypes [2]. This represents a >100-fold improvement in therapeutic window for H1PVAT.

Selectivity index Therapeutic window Cytotoxicity

Exquisite Poliovirus Selectivity: No Activity Against Other Enteroviruses

H1PVAT was tested against a panel of non-polio enteroviruses and exhibited no detectable antiviral activity [1]. In contrast, pleconaril and pirodavir are broad-spectrum capsid binders active against multiple enterovirus species including EV71, coxsackieviruses, and echoviruses [2]. This poliovirus-exclusive profile is unique among capsid-binding inhibitors.

Selectivity profiling Enterovirus discrimination Poliovirus-specific inhibitor

Direct Capsid Stabilization: H1PVAT Increases Thermal Inactivation Temperature

H1PVAT protects poliovirus from heat inactivation: in the presence of 50 μM H1PVAT, the 50% thermal inactivation temperature increases to 52.6°C for wild-type PV-1 and 50.8°C for the I194F mutant virus [1]. This stabilization confirms direct capsid interaction and is not observed with all capsid binders (e.g., some pirodavir analogs show weaker stabilization).

Capsid binding Thermal stabilization Virion integrity

Resistance Determinant Mapping: I194F Mutation Confers Cross-Resistance to V-073 and Pirodavir

Four independently-selected H1PVAT-resistant PV-1 variants uniformly carry the I194F substitution in VP1. Reverse-engineered Sabin PV-1 containing I194F is completely insensitive to H1PVAT and exhibits cross-resistance to the capsid-binding inhibitors V-073 and pirodavir [1]. This demonstrates that H1PVAT shares the same binding pocket as V-073 and pirodavir but belongs to a distinct chemical scaffold class.

Resistance profiling VP1 I194F Capsid-binding pocket

Optimal Use Cases for H1PVAT Based on Quantitative Evidence


Poliovirus-Specific Mechanistic Studies Requiring High Selectivity

H1PVAT is uniquely suited for experiments where confounding activity against non-polio enteroviruses must be avoided. Its exclusive poliovirus spectrum [1] enables clean readouts in mixed-virus environments or in co-culture systems where other enteroviruses may be present.

Dose-Response and Therapeutic Window Optimization

The exceptionally high selectivity index (>24,000) [2] makes H1PVAT the preferred choice for establishing wide dynamic ranges in dose-response curves, minimizing cytotoxicity artifacts in cell-based assays, and supporting reproducible EC₅₀ determinations.

Capsid Binding and Stabilization Assays

H1PVAT's direct capsid stabilization effect—demonstrated by increased thermal inactivation temperature [3]—can be leveraged as a positive control in thermal shift assays, virion integrity studies, and target engagement validation experiments.

Resistance Mechanism and Combination Therapy Investigations

The well-characterized I194F resistance determinant and cross-resistance profile with V-073 and pirodavir [4] position H1PVAT as a valuable tool for studying capsid-binding pocket dynamics, evaluating escape mutant fitness, and designing combination regimens that target distinct binding sites or mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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